

Technical Guide: [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
Cat. No.:	B591666

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the pyridine ring, imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role as a key building block in the synthesis of bioactive molecules.

The strategic incorporation of fluorine and trifluoromethyl moieties into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles. **[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol** serves as a valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.^[1] The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the reactivity and biological activity of the parent molecule.

Chemical Structure and Properties

The chemical structure of **[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol** is characterized by a pyridine ring substituted with a fluorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a hydroxymethyl group at the 2-position.

Molecular Structure:

A summary of the key quantitative data for this compound is presented in the table below.

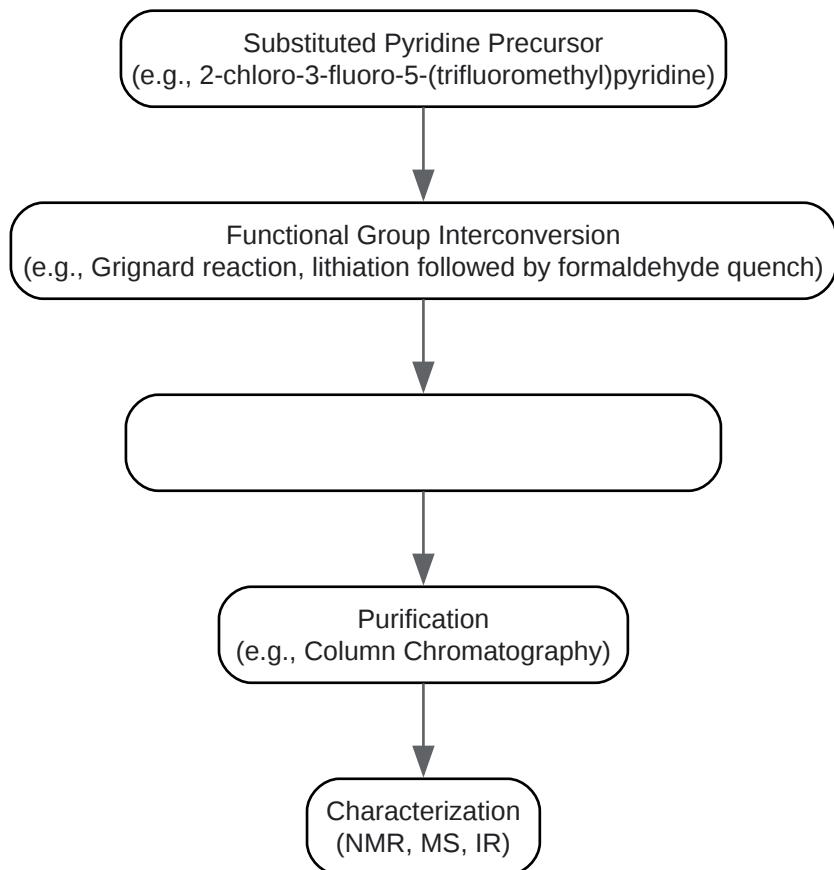
Property	Value
CAS Number	1227515-52-7
Molecular Formula	C ₇ H ₅ F ₄ NO
Molecular Weight	195.11 g/mol

Further quantitative data, such as melting point, boiling point, and detailed spectroscopic information, are not readily available in public literature and would typically be determined experimentally upon synthesis.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol** is not extensively documented in publicly accessible scientific literature, its preparation would likely involve a multi-step synthetic route starting from a suitable pyridine precursor.

A plausible synthetic approach could involve the following conceptual workflow:



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Figure 1. Conceptual synthetic workflow for **[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol**.

Experimental Considerations:

The synthesis of fluorinated pyridines often requires specialized reagents and reaction conditions. The starting material, a suitably substituted pyridine, would likely be prepared through established methods for the introduction of fluorine and trifluoromethyl groups onto the pyridine ring. The conversion of a substituent at the 2-position (e.g., a halogen) to a hydroxymethyl group could be achieved through various organic transformations.

Researchers undertaking the synthesis of this compound should consult advanced organic chemistry literature and patents related to the synthesis of fluorinated pyridine derivatives for detailed experimental procedures and safety precautions.

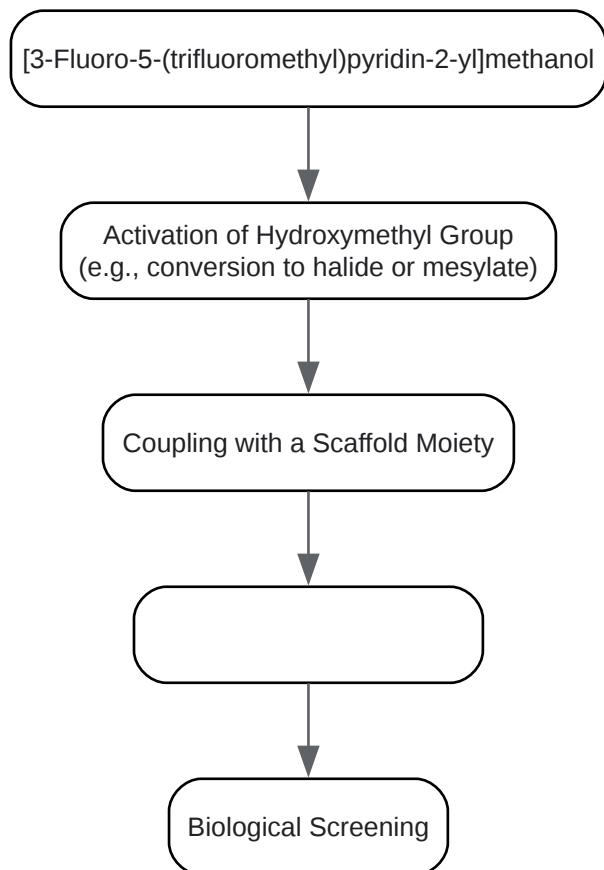
Applications in Drug Discovery

[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group is known to enhance the metabolic stability and membrane permeability of drug candidates.

Role in Kinase Inhibitor Synthesis:

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors, and the unique electronic properties of **[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol** make it an attractive starting point for the synthesis of novel inhibitor candidates. The hydroxymethyl group provides a convenient handle for further chemical elaboration to introduce functionalities that can interact with the target kinase.

A generalized workflow for the incorporation of this building block into a kinase inhibitor is depicted below.



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References

- 1. 3-Fluoro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine [myskinrecipes.com]
- To cite this document: BenchChem. [Technical Guide: [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591666#3-fluoro-5-trifluoromethyl-pyridin-2-yl-methanol-structure>

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